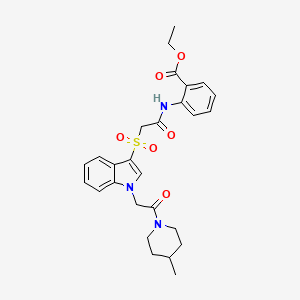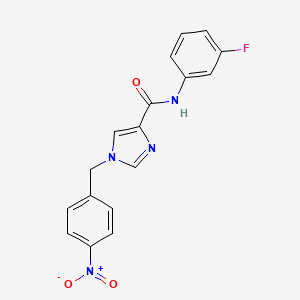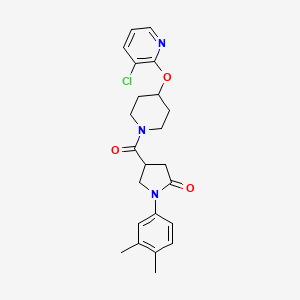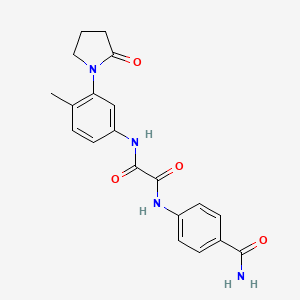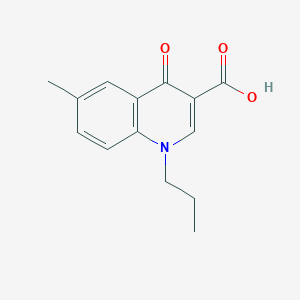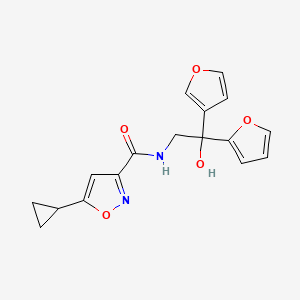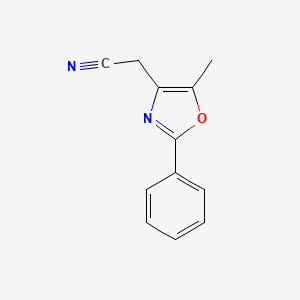
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of the phenyl and methyl groups, as well as the acetonitrile group, can significantly influence the properties and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of an oxazole derivative can be influenced by the substituents attached to the oxazole ring. In this case, the presence of the phenyl and methyl groups, as well as the acetonitrile group, can affect the electronic distribution and steric hindrance within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the acetonitrile group in “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile” could increase its polarity, affecting properties such as solubility and boiling point .Aplicaciones Científicas De Investigación
- Use Case : Researchers utilize it as a secondary scintillator in scintillation cocktails for detecting radiation or other forms of energy emission .
- Use Case : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay quantifies living cells by measuring mitochondrial enzyme activity. It reduces tetrazolium dye MTT to purple formazan, providing insights into cell viability .
Fluorescent Reagent and Singlet Oxygen Production
Cell Viability Assays
Anticancer Research
Direcciones Futuras
The study of oxazole derivatives is an active area of research, particularly in medicinal chemistry, due to their diverse biological activities . Future research on “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile” could involve exploring its potential biological activity, developing new synthetic routes, or studying its reactivity.
Mecanismo De Acción
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, leading to a range of biological responses .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile . These factors can include pH, temperature, presence of other compounds, and more.
Propiedades
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPDHWUKNYNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2990528.png)

![ethyl 2-{[(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2990530.png)
